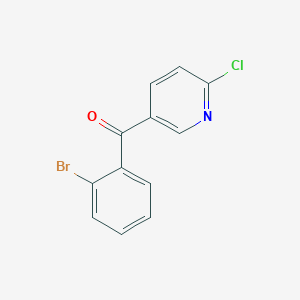

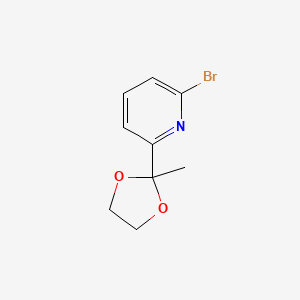

5-(2-Bromobenzoyl)-2-chloropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(2-Bromobenzoyl)-2-chloropyridine" is not directly studied in the provided papers. However, related compounds with bromo, chloro, and pyridine moieties have been investigated, which can offer insights into the chemical behavior and properties that might be expected for "5-(2-Bromobenzoyl)-2-chloropyridine". For instance, studies on 2-amino-5-chloropyridine and 5-Bromo-2-(trifluoromethyl)pyridine provide valuable information on the structural and electronic characteristics of halogenated pyridines .

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves nucleophilic substitution reactions, cyclization, and bromination steps, as seen in the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides and related compounds . These methods highlight the reactivity of chloro and bromo substituents on the pyridine ring, which could be relevant for the synthesis of "5-(2-Bromobenzoyl)-2-chloropyridine".

Molecular Structure Analysis

The molecular structure of halogenated pyridines is typically characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information on the crystallographic system, space group, and hydrogen bonding interactions . The presence of halogen atoms influences the molecular geometry and can lead to various intermolecular interactions, as evidenced by the studies on related compounds .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles leads to the formation of imidazo[1,2-a]pyridines, demonstrating the reactivity of the pyridine moiety towards nucleophilic attack . Such reactivity patterns are useful for predicting the behavior of "5-(2-Bromobenzoyl)-2-chloropyridine" in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be explored through spectroscopic methods like FT-IR, NMR, and computational studies using density functional theory (DFT) . These studies provide insights into vibrational frequencies, chemical shifts, and electronic properties such as HOMO-LUMO gaps, which are indicative of the compound's stability and reactivity. The presence of halogen atoms significantly affects these properties, as seen in the analysis of 5-Bromo-2-(trifluoromethyl)pyridine .

科学的研究の応用

Catalysis and Chemical Synthesis :

- Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, achieving high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

- S. Akkoç, Yetkin Gök, I. Ilhan, and Veysel Kayser (2016) synthesized novel palladium N-heterocyclic carbene complexes using 3-chloropyridine, demonstrating efficient routes for the formation of asymmetric biaryl compounds (S. Akkoç et al., 2016).

Pharmaceutical and Biological Applications :

- Hongwei Zhu, Baolei Wang, et al. (2014) synthesized novel compounds using a derivative of chloropyridine and evaluated their insecticidal and fungicidal activities (Hongwei Zhu et al., 2014).

- Na Shao, Guang-Xian Pang, et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating their efficiency as fluorescent probes for mercury ion (Na Shao et al., 2011).

Material Science and Sensor Applications :

- K. Thanigaimani, N. C. Khalib, et al. (2015) synthesized and characterized a new cocrystal of 2-amino-5-chloropyridine, highlighting its potential in material science applications (K. Thanigaimani et al., 2015).

特性

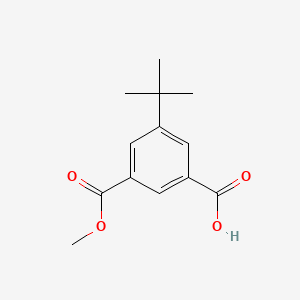

IUPAC Name |

(2-bromophenyl)-(6-chloropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKCDKVECCFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479713 |

Source

|

| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromobenzoyl)-2-chloropyridine | |

CAS RN |

858035-60-6 |

Source

|

| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)